molecular formula C17H11Cl2N3O2 B6347585 4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine CAS No. 1354922-77-2

4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine

Cat. No. B6347585
CAS RN: 1354922-77-2
M. Wt: 360.2 g/mol
InChI Key: RZSXPQBNZBAJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine, also known as 4-BDP, is a synthetic compound used in the scientific research field. It has a wide range of applications in different biochemical and physiological studies. 4-BDP has been used for many years as a research tool to understand the effects of certain drugs on the body.

Scientific Research Applications

4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine has been widely used in scientific research due to its ability to bind to certain receptors in the body. It has been used to study the effects of certain drugs on the body, as well as to study the effects of certain hormones and enzymes. It has also been used to study the effects of certain toxins and pollutants on the body.

Mechanism of Action

4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine binds to certain receptors in the body, such as the serotonin receptor 5-HT2A. This binding then triggers a cascade of biochemical reactions that can lead to changes in the body. For example, when 4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine binds to the serotonin receptor 5-HT2A, it can lead to an increase in the release of serotonin in the brain, which can have an antidepressant effect.
Biochemical and Physiological Effects
4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine has been shown to have a range of biochemical and physiological effects on the body. It has been shown to have an antidepressant effect, as well as an anxiolytic effect. It has also been shown to have an anti-inflammatory effect and to have an effect on the metabolism of certain hormones and enzymes.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine in laboratory experiments is that it is a relatively safe and non-toxic compound. It is also relatively easy to synthesize and can be easily isolated and purified. The main limitation of using 4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine in laboratory experiments is that it is not very stable and can be easily degraded by light and heat.

Future Directions

There are many potential future directions for the use of 4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine in scientific research. One potential future direction is to further study the effects of 4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine on the metabolism of certain hormones and enzymes. Another potential future direction is to further study the effects of 4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine on the body's immune system. Additionally, further research could be done to investigate the potential use of 4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine as an anti-cancer drug. Finally, further research could be done to investigate the potential use of 4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine as a treatment for neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine is carried out through the condensation of 4-amino-2,6-dichloropyrimidine and 2H-1,3-benzodioxole. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction is then heated to a temperature of 80°C for several hours. The resulting product is then purified and isolated by recrystallization.

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O2/c18-11-3-1-9(5-12(11)19)13-7-14(22-17(20)21-13)10-2-4-15-16(6-10)24-8-23-15/h1-7H,8H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSXPQBNZBAJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=N3)N)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine

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